Tert-butyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate: is a complex organic compound with a unique structure that includes a pyrrolidine ring, a tert-butyl ester group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, protecting groups, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its structural features may contribute to the development of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism by which tert-butyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways .
Comparison with Similar Compounds
- tert-butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate
- tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
Uniqueness: Tert-butyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropyl group and the tert-butyl ester group provides distinct reactivity and stability, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C16H29N3O3 |
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Molecular Weight |
311.42 g/mol |
IUPAC Name |
tert-butyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H29N3O3/c1-11(17)14(20)19(12-7-8-12)10-13-6-5-9-18(13)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3 |
InChI Key |
KECOKIOBLSVCLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1CCCN1C(=O)OC(C)(C)C)C2CC2)N |
Origin of Product |
United States |
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